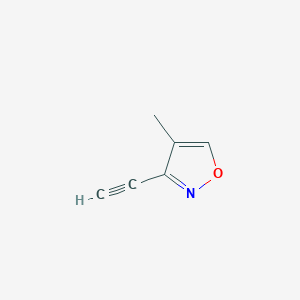

3-Ethynyl-4-methyl-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

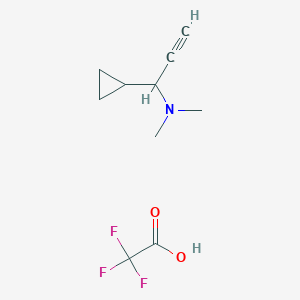

3-Ethynyl-4-methyl-1,2-oxazole is a chemical compound with the molecular formula C6H5NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of oxazoles, including this compound, is a complex and intriguing branch of organic chemistry . The Van Leusen Oxazole Synthesis is one of the methods used for the synthesis of oxazoles .Molecular Structure Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemistry of oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .Aplicaciones Científicas De Investigación

Coordination Chemistry

Oxazole derivatives are extensively utilized in coordination chemistry, particularly as ligands in transition metal-catalyzed asymmetric syntheses. Their versatility and ease of synthesis from readily available precursors make them attractive for creating chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Antibacterial Agents

Research into oxazolidinone antibacterial agents has highlighted the potential of 1,2,3-triazole as a substitute for traditional functionalities, leading to compounds with improved safety profiles and reduced activity against monoamine oxidase A, underscoring the promise of oxazole derivatives in developing safer antibacterials (Reck et al., 2005).

Click Chemistry

Click chemistry, leveraging simple and reliable chemical transformations, finds applications in drug discovery, with the copper-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes being particularly notable. This reaction is prized for its reliability, specificity, and biocompatibility (Kolb & Sharpless, 2003).

Gold Catalysis

Oxazole derivatives are synthesized from propargylcarboxamides under mild conditions through gold catalysis, illustrating the method's efficiency and the potential for creating oxazole compounds under gentle reaction conditions (Hashmi, Weyrauch, Frey, & Bats, 2004).

Corrosion Inhibition

Novel triazole derivatives have demonstrated significant potential as anticorrosion agents for mild steel in acidic environments, showcasing the applicability of oxazole compounds in materials science and engineering (Rahmani et al., 2019).

Anticancer Research

Oxazole-based compounds have been identified as significant targets for anticancer research due to their structural and chemical diversity, which enables various interactions with enzymes and receptors. This highlights the potential of oxazole derivatives in the discovery of new drugs for cancer treatment (Chiacchio et al., 2020).

Photo-Oxidation Studies

Oxazole and its derivatives' interactions with singlet oxygen have been investigated, revealing their unique physicochemical properties and reactions that contribute to their roles in medicinal and natural species (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Análisis Bioquímico

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

3-ethynyl-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-5(2)4-8-7-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQJFJRGHFMXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)

![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)

![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)